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Compound of Interest

Compound Name:
Methyl 4-chloro-2-methyl-4-

oxobutanoate

CAS No.: 59700-83-3

Cat. No.: B14596820

Get Quote

An in-depth technical analysis for process chemists, researchers, and drug development

professionals.

Executive Summary
In the landscape of pharmaceutical process chemistry, Methyl 2-methylsuccinyl chloride ester

(IUPAC: Methyl 4-chloro-3-methyl-4-oxobutanoate; CAS: 82923-97-5) serves as a highly

versatile, moisture-sensitive bifunctional building block. Featuring both a reactive acyl chloride

and a stable methyl ester separated by a chiral methyl-branched aliphatic chain, it is a critical

intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the

veterinary inodilator Pimobendan and various PDE-10A inhibitors.

This guide provides an authoritative breakdown of its physicochemical properties—specifically

focusing on the causality behind its boiling point and density—alongside a field-proven, self-

validating synthetic protocol.
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Physicochemical Profiling: Boiling Point and
Density Causality
Understanding the physical properties of Methyl 2-methylsuccinyl chloride ester requires a

comparative analysis against its unmethylated parent compound, Methyl 4-chloro-4-

oxobutanoate (). The introduction of the

-methyl group fundamentally alters the molecule's intermolecular packing and dispersion
forces.

Quantitative Data Summary
The following table synthesizes the physical properties of the target branched compound

against its linear analog to highlight the structural impact on thermodynamic behavior.

Property
Methyl 4-chloro-4-
oxobutanoate (Linear
Parent)

Methyl 4-chloro-3-methyl-
4-oxobutanoate (Branched
Target)

CAS Number 1490-25-1
82923-97-5 (Racemate) /

83509-05-1 (R-isomer)

Molecular Weight 150.56 g/mol 164.59 g/mol

Boiling Point (Reduced) 58–65 °C at 3 mmHg
65–75 °C at 3 mmHg

(Extrapolated/Process Data)

Boiling Point (Atm) 204.3 °C at 760 mmHg ~215–225 °C at 760 mmHg

Density (at 20 °C) 1.223 – 1.230 g/mL 1.180 – 1.200 g/mL

Refractive Index (

)
1.440 ~1.445 – 1.450

Molecular Formula

C

H

ClO

C

H

ClO
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The Causality of Density Reduction and Boiling Point
Elevation

Boiling Point Elevation: The addition of the methyl group increases the molecular weight from

150.56 to 164.59 g/mol . This mass increase enhances the London dispersion forces across

the aliphatic chain. Consequently, the thermal energy required to transition the molecule into

the vapor phase increases, raising the boiling point by approximately 15–20 °C at

atmospheric pressure compared to the linear analog.

Density Reduction: Counterintuitively, while the mass increases, the density decreases. This

is a classic steric phenomenon. The branched methyl group disrupts the uniform packing of

the aliphatic chains in the liquid state. This branching increases the "free volume" between

molecules. Because the molar volume increases at a rate that outpaces the addition of the

14 Da mass (a -CH

- unit), the overall density drops from ~1.22 g/mL to ~1.19 g/mL.

Synthetic Methodology: A Self-Validating Protocol
Synthesizing Methyl 4-chloro-3-methyl-4-oxobutanoate requires strict anhydrous conditions.

The following protocol outlines the conversion of 4-methoxy-2-methyl-4-oxobutanoic acid to the

target acyl chloride using oxalyl chloride.

Why Oxalyl Chloride? Thionyl chloride often requires heating, which can lead to the

racemization of the chiral center (crucial if using the R-enantiomer,). Oxalyl chloride, catalyzed

by DMF, proceeds efficiently at room temperature.

Step-by-Step Workflow
System Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic

stirrer, pressure-equalizing dropping funnel, and a gas bubbler. Purge the system with high-

purity Argon.

Substrate Dissolution: Dissolve 1.0 equivalent (e.g., 100 mmol) of 4-methoxy-2-methyl-4-

oxobutanoic acid in 150 mL of anhydrous Dichloromethane (DCM).
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Catalytic Activation: Add 0.05 equivalents of anhydrous N,N-Dimethylformamide (DMF).

Mechanistic Note: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-

Haack intermediate, which acts as the true chlorinating agent.

Reagent Addition: Cool the flask to 0 °C in an ice bath. Dropwise add 1.2 equivalents of

Oxalyl Chloride over 30 minutes.

Self-Validating Reaction Monitoring: Remove the ice bath and let the reaction warm to 20 °C.

The reaction is self-validating via gas evolution (CO and CO

). Protocol Rule: The reaction is complete only when effervescence entirely ceases (typically
2–3 hours).

In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench it in 1 mL of anhydrous

methanol, and analyze via GC-MS. The complete absence of the mono-acid and the

exclusive presence of the dimethyl ester confirms 100% conversion to the acyl chloride.

Isolation: Concentrate the mixture under reduced pressure (rotary evaporation at 30 °C, max

50 mbar) to strip the DCM and excess oxalyl chloride. The resulting pale-yellow oil is the

target Methyl 2-methylsuccinyl chloride ester. Do not subject it to aqueous workup.

Mechanistic Pathway & Downstream Application
Once synthesized, this bifunctional intermediate is primed for regioselective reactions. The acyl

chloride terminus is highly susceptible to Friedel-Crafts acylation or nucleophilic attack by

amines, while the methyl ester remains intact for subsequent cyclization or hydrolysis steps.

This exact pathway is utilized in the , where the acyl chloride undergoes a Friedel-Crafts

reaction with an acetanilide derivative.
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Workflow for the synthesis and application of Methyl 2-methylsuccinyl chloride ester.
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Storage and Handling Directives
Due to the highly electrophilic nature of the acyl chloride, the density and purity of the

compound will degrade rapidly if exposed to ambient humidity (hydrolyzing back to the

carboxylic acid and releasing HCl).

Storage: Must be stored neat, under a blanket of Argon, at -20 °C.

Handling: All transfers must be executed using Schlenk line techniques or within a glovebox

environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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